1-benzoyl-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]thiourea
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Overview
Description
1-benzoyl-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]thiourea is a heterocyclic compound that features a 1,2,4-triazole ring, a phenyl group, and a benzoylthiourea moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of the 1,2,4-triazole ring imparts unique properties to the compound, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]thiourea typically involves the reaction of 4-(1,2,4-triazolyl)aniline with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-benzoyl-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoylthiourea moiety to corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various triazole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.
Medicine: The compound’s ability to interact with biological receptors through hydrogen bonding and dipole interactions makes it a valuable scaffold in medicinal chemistry.
Industry: It is used in the development of agrochemicals and materials with specific properties, such as luminescent sensors and catalysts.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]thiourea involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can form hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. The benzoylthiourea moiety can also interact with various molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Fluconazole: A triazole antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Flupoxam: A triazole-containing herbicide.
Uniqueness: 1-benzoyl-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]thiourea is unique due to its combination of the triazole ring and benzoylthiourea moiety, which imparts distinct chemical and biological properties. Unlike other triazole compounds, it offers a broader range of applications, from medicinal chemistry to materials science.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[4-(1,2,4-triazol-1-yl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c22-15(12-4-2-1-3-5-12)20-16(23)19-13-6-8-14(9-7-13)21-11-17-10-18-21/h1-11H,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFKDPZCCFBBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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